Apoptotic agent-1
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Overview
Description
Apoptotic agent-1 is a small molecule that has garnered significant attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound directly interacts with pro-apoptotic proteins BAX and BAK, enhancing their activity and promoting the release of cytochrome c from mitochondria, which triggers the apoptotic cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apoptotic agent-1 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps typically involve the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often involves scaling up the laboratory procedures and implementing continuous flow chemistry techniques. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Apoptotic agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Apoptotic agent-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the mechanisms of apoptosis and identify potential therapeutic targets.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
Apoptotic agent-1 exerts its effects by directly activating the pro-apoptotic proteins BAX and BAK. This activation leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then interacts with apoptotic protease activating factor-1 (APAF-1) to form the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates downstream effector caspases, such as caspase-3 and caspase-7, leading to the execution phase of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Apoptotic agent-1 is unique in its ability to directly activate BAX and BAK, making it highly effective in inducing apoptosis in cancer cells, including those with p53 mutations. This specificity and potency make it a promising candidate for cancer therapy, particularly in cases where conventional treatments fail due to resistance mechanisms .
Properties
Molecular Formula |
C12H6ClN5O2S |
---|---|
Molecular Weight |
319.73 g/mol |
IUPAC Name |
5-chloro-4-(4-nitrophenyl)-3H-pyrimido[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H6ClN5O2S/c13-10-8-9(6-1-3-7(4-2-6)18(19)20)16-12(21)17-11(8)15-5-14-10/h1-5H,(H,14,15,16,17,21) |
InChI Key |
YMOPNBMWCWYNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC(=S)N2)N=CN=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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